molecular formula C8H5IN2O2 B8218518 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B8218518
M. Wt: 288.04 g/mol
InChI Key: PRYXCJVRUXKGTI-UHFFFAOYSA-N
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Description

2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with an iodine atom at position 2 and a carboxylic acid group at position 2. The carboxylic acid group at position 4 enables further functionalization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-3-5-4(8(12)13)1-2-10-7(5)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYXCJVRUXKGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position . The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anticancer properties. The introduction of iodine may enhance the compound's ability to inhibit cancer cell proliferation by affecting signaling pathways involved in tumor growth.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

  • Building Block for Heterocycles : It can be utilized to synthesize various heterocyclic compounds through coupling reactions, such as Suzuki or Sonogashira reactions, which are essential for developing new drugs and agrochemicals.

Material Science

Due to its unique electronic properties, the compound can be incorporated into materials for electronic applications.

  • Organic Semiconductors : Research has shown that pyrrolo[2,3-b]pyridine derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in flexible electronics.

Case Study 1: Anticancer Research

A recent study investigated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the iodine substituent could enhance activity and selectivity towards cancer cells .

Case Study 2: Synthesis of Novel Heterocycles

In a synthetic chemistry project, researchers utilized this compound as a key intermediate to develop new heterocyclic compounds. The reaction conditions were optimized to achieve high yields and purity of the final products, which showed promising biological activities .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agent with biological activityEffective against multiple cancer cell lines
Organic SynthesisIntermediate for synthesizing complex heterocyclesHigh yield in coupling reactions
Material ScienceComponent in organic semiconductorsEnhanced electronic properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with structurally related pyrrolopyridine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Iodo (C2), COOH (C4) C₈H₅IN₂O₂ 288.05 (calculated) Potential cross-coupling precursor; pharmaceutical intermediate (e.g., STAT3 inhibitors)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid H (C2), COOH (C4) C₈H₆N₂O₂ 162.15 Building block for amide formation (e.g., K1836 STAT3 inhibitor); purity >95% via HPLC
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Cl (C5), COOH (C4) C₈H₅ClN₂O₂ 196.59 Structural analog with electron-withdrawing Cl; used in drug discovery
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid F (C5), COOH (C4) C₈H₅FN₂O₂ 180.14 Enhanced metabolic stability; marketed under aliases (e.g., AG-L-58042)
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CH₃ (C2), COOH (C4) C₉H₈N₂O₂ 176.17 Steric hindrance from methyl group; stored at 2–8°C
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CF₃ (C5), COOH (C4) C₉H₅F₃N₂O₂ 230.15 Strong electron-withdrawing CF₃ group; used in high-value agrochemicals
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid COOH (C2) C₈H₆N₂O₂ 162.15 Isomeric variant (C2 vs. C4 substitution); lower yield (71–95%) via NaOH-mediated hydrolysis

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance acidity of the carboxylic acid and modulate electronic properties for targeted binding (e.g., in kinase inhibitors) . Iodo (C2): Provides a reactive site for cross-coupling reactions, distinguishing it from methyl or hydrogen substituents .

Synthetic Yields :

  • Derivatives with simple substituents (e.g., H or CH₃) are synthesized in high yields (71–95%) via hydrolysis or esterification .
  • Halogenated analogs (Cl, F) require optimized conditions due to competing side reactions .

Applications: Pharmaceuticals: The 4-carboxylic acid moiety is critical in forming amide bonds for drug candidates (e.g., STAT3 inhibitor K1836) . Material Science: Iodo and trifluoromethyl derivatives serve as precursors for functionalized nanomaterials or catalysts .

Research Findings and Data

Reactivity and Stability

  • The iodine atom in this compound facilitates palladium-catalyzed couplings, as demonstrated in the synthesis of STAT3 inhibitors via acyl chloride intermediates .
  • Fluorinated analogs (e.g., 5-Fluoro derivative) exhibit improved metabolic stability compared to chloro or methyl variants, making them favorable for in vivo applications .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally show moderate aqueous solubility, with halogenated forms (Cl, F) being less soluble than methyl or hydrogen analogs .
  • Thermal Stability: Limited data exist, but methyl and trifluoromethyl derivatives are reported to decompose above 200°C during DSC analysis .

Biological Activity

2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1638760-26-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolo[2,3-b]pyridine derivatives, which have been explored for various therapeutic applications, particularly in oncology and as inhibitors of fibroblast growth factor receptors (FGFRs).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅IN₂O₂, with a molecular weight of 288.04 g/mol. The structure features an iodine atom at the 2-position of the pyrrole ring, which may influence its biological activity.

Inhibition of FGFRs

Recent studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibition. Such activity suggests that this compound could be a promising candidate for further development as an anticancer agent targeting FGFR signaling pathways .

Antitumor Activity

The antitumor properties of this compound have been explored through in vitro studies. For example, it was found to inhibit the proliferation of breast cancer cell lines (4T1) and induce apoptosis. Additionally, it significantly reduced cell migration and invasion capabilities . These findings indicate its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Study on FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h exhibited remarkable potency against FGFRs and was effective in reducing tumor cell proliferation and enhancing apoptosis in vitro .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, compounds similar to this compound demonstrated moderate to high cytotoxic effects on ovarian cancer cells while showing limited toxicity to non-cancerous cells .

Data Tables

Compound Target IC₅₀ (nM) Effect on Cell Line
This compoundFGFR17Inhibits proliferation
FGFR29Induces apoptosis
FGFR325Reduces migration and invasion

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via iodination of its precursor, followed by carboxylation. A critical step involves converting the carboxylic acid to its acyl chloride using oxalyl chloride [(COCl)₂] in dichloromethane with catalytic DMF, as demonstrated in the preparation of STAT3 inhibitors . Optimization includes monitoring reaction progress via TLC or HPLC and controlling stoichiometry to avoid over-iodination.
  • Key Challenges : Purification of intermediates (e.g., acid chloride) requires inert conditions due to moisture sensitivity. Yield improvements (e.g., from 10% to ~30%) can be achieved by optimizing reaction time and temperature .

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) identify substituents (e.g., iodophenyl protons at δ 8.69 ppm, carboxylic acid protons at δ 12.43 ppm) .
  • HPLC/MS : Confirms molecular weight (e.g., ESIMS m/z 311.1) and purity (>95% via UV detection at 254 nm) .
  • FT-IR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What role does this compound play in medicinal chemistry research?

  • Applications : It serves as a key intermediate for bioactive molecules. For example, it is coupled with 6-aminobenzo[b]thiophene 1,1-dioxide to form amide-based STAT3 inhibitors with anti-cancer activity . Its iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse pharmacophores .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, SHELXL is used for small-molecule refinement, while SHELXE aids in experimental phasing . Comparative analysis with analogous structures (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine) validates heterocyclic geometry and halogen positioning .

Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

  • Analysis : Contradictions arise from off-target effects or assay conditions. For instance, STAT3 inhibitors derived from this compound may exhibit variable IC₅₀ values due to differences in cellular permeability or protein binding kinetics. Dose-response curves and competitive binding assays (e.g., SPR or ITC) clarify specificity .

Q. How can analytical discrepancies in purity assessments be addressed?

  • Resolution : Discrepancies between HPLC purity (>95% via UV) and 1H^1H NMR integration (e.g., residual solvents) are mitigated by orthogonal methods:

  • LC-HRMS : Detects low-level impurities.
  • 19F^{19}F NMR : Identifies fluorinated byproducts if applicable .

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